molecular formula C8H6N2O7 B1363782 Methyl 4-hydroxy-3,5-dinitrobenzoate CAS No. 33927-05-8

Methyl 4-hydroxy-3,5-dinitrobenzoate

Cat. No.: B1363782
CAS No.: 33927-05-8
M. Wt: 242.14 g/mol
InChI Key: CNPJNFNJIODHOF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3,5-dinitrobenzoate is an organic compound with the molecular formula C₈H₆N₂O₇. It is a derivative of benzoic acid, characterized by the presence of two nitro groups and a hydroxyl group on the benzene ring, along with a methyl ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 4-hydroxy-3,5-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been shown to inhibit the growth of all strains of Candida albicans .

Mode of Action

MDNB interacts with its targets through a multi-target antifungal mechanism of action . It is suggested that MDNB interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis can lead to changes in the membrane’s structure and function, inhibiting the growth of the fungus .

Biochemical Pathways

It is known that the compound’s antifungal activity involves various cellular processes, including the disruption of ergosterol synthesis . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Therefore, any disruption in its synthesis can have significant downstream effects on the cell’s viability .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability can be enhanced when it is delivered as a nanoemulsion .

Result of Action

The primary result of MDNB’s action is the inhibition of Candida albicans growth . By interfering with ergosterol synthesis, MDNB disrupts the structure and function of the fungal cell membrane, leading to the inhibition of the fungus’s growth .

Action Environment

The action, efficacy, and stability of MDNB can be influenced by various environmental factors. For instance, the compound’s antifungal activity can be enhanced when it is delivered as a nanoemulsion . .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-3,5-dinitrobenzoate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, affecting cellular function and metabolism . The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response . Toxicity studies have highlighted the importance of dosage regulation to avoid adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific pathways, leading to the formation of metabolites that may have distinct biochemical properties . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a key role in determining the compound’s bioavailability and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is critical for understanding how the compound exerts its biochemical effects at the subcellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-3,5-dinitrobenzoate can be synthesized through the nitration of methyl 4-hydroxybenzoate. The process involves the following steps:

    Nitration Reaction: Methyl 4-hydroxybenzoate is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzene ring.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Automated Purification: Employing automated systems for extraction and purification to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).

Major Products:

    Reduction: Methyl 4-hydroxy-3,5-diaminobenzoate.

    Substitution: Various substituted methyl 4-hydroxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly in designing antifungal agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Comparison with Similar Compounds

    Methyl 3,5-dinitrobenzoate: Similar structure but lacks the hydroxyl group.

    Methyl 4-hydroxy-3-nitrobenzoate: Contains only one nitro group.

    Methyl 4-hydroxy-2,6-dinitrobenzoate: Nitro groups are positioned differently on the benzene ring.

Uniqueness: Methyl 4-hydroxy-3,5-dinitrobenzoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-hydroxy-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-8(12)4-2-5(9(13)14)7(11)6(3-4)10(15)16/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPJNFNJIODHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365182
Record name methyl 4-hydroxy-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33927-05-8
Record name methyl 4-hydroxy-3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes methyl 4-hydroxy-3,5-dinitrobenzoate a potentially advantageous reagent for oligosaccharide synthesis?

A1: Traditional glycosylation methods often require harsh Lewis acid catalysts, which can lead to unwanted side reactions or complicate the synthesis of sensitive oligosaccharides. The research demonstrates that glycosides of this compound can act as glycosyl donors under neutral or mildly basic conditions, eliminating the need for Lewis acids. [] This could allow for milder reaction conditions and potentially improve the synthesis of complex oligosaccharides.

Q2: How does the stereochemistry of the glycosyl donor, this compound, influence the glycosylation reaction?

A2: The research indicates that the beta-anomer of the this compound glycosyl donor generally shows greater reactivity compared to the alpha-anomer. Furthermore, when reacting with the 3-OH group of a protected monosaccharide, the reaction selectively produced the alpha-linked disaccharide. [] This suggests that the stereochemistry of both the donor and acceptor plays a crucial role in determining the stereochemical outcome of the glycosylation reaction.

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